2,2-Dimethyl-3-pentanol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.07 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42943. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

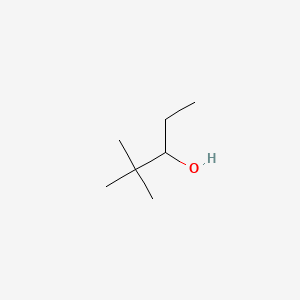

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,2-dimethylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-5-6(8)7(2,3)4/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSVXZJWPVIVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032813 | |

| Record name | 2,2-Dimethyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-62-5 | |

| Record name | 2,2-Dimethyl-3-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-3-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIMETHYL-3-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYL-3-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR5O1LPM79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2-Dimethyl-3-pentanol (CAS No: 3970-62-5). The information is curated for professionals in research and development, offering quantitative data, experimental methodologies, and a logical workflow for property determination.

Core Physical and Chemical Properties

This compound is a secondary alcohol with the chemical formula C7H16O.[1][2] It presents as a clear, colorless liquid at room temperature.[1][3]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value | Conditions |

| Molecular Weight | 116.20 g/mol | |

| Boiling Point | 132 - 135 °C | at 760 mmHg |

| Melting Point | -5 °C | |

| Density | 0.8246 - 0.825 g/mL | at 20-25 °C |

| Water Solubility | 8.13 g/L | at 25 °C |

| Refractive Index | 1.423 - 1.425 | at 20 °C (n20/D) |

| Flash Point | 99 °F (37.2 °C) | |

| Vapor Pressure | 2.8 ± 0.5 mmHg | at 25 °C (Predicted) |

| LogP (Octanol/Water) | 1.8034 | |

| SMILES | CCC(O)C(C)(C)C | |

| CAS Number | 3970-62-5 |

Data sourced from references[1][2][3][4][5].

Experimental Protocols for Property Determination

The following sections detail the general experimental methodologies used to determine the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.[6]

Micro-Boiling Point (Capillary Method):

This method is suitable for small sample volumes.[7][8]

-

Apparatus Setup: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The fusion tube is then attached to a thermometer and heated in a Thiele tube or a melting point apparatus.[9]

-

Heating and Observation: The apparatus is heated slowly. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will be observed.[7]

-

Boiling Point Reading: Heating is discontinued, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6][7]

Distillation Method:

For larger volumes, simple distillation can be used to determine the boiling point. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature should remain constant during the distillation of a pure substance.[10]

Determination of Density

Density is the mass of a substance per unit volume. It is typically measured in g/mL or g/cm³ for liquids.[11]

Using a Graduated Cylinder and Balance:

This is a straightforward method for determining the density of a liquid.[12][13][14]

-

Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is measured using an electronic balance.[14]

-

Volume and Mass of Liquid: A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus. The combined mass of the cylinder and the liquid is then measured.[12]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[13] To improve accuracy, multiple measurements can be taken and the average calculated.[12][14]

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of a liquid sample like this compound.

Caption: Workflow for the physical characterization of a liquid compound.

Note: Signaling pathways are not applicable to the physical properties of a simple chemical compound like this compound.

References

- 1. echemi.com [echemi.com]

- 2. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | C7H16O | CID 19871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. byjus.com [byjus.com]

- 10. vernier.com [vernier.com]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2,2-Dimethyl-3-pentanol: Chemical Structure, Bonding, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and physicochemical properties of 2,2-dimethyl-3-pentanol. The document details a potential synthetic route and summarizes key spectroscopic data for the characterization of this secondary alcohol. While direct applications in drug development and specific interactions with signaling pathways are not extensively documented in current literature, this guide serves as a foundational resource for researchers interested in the unique properties and potential applications of this sterically hindered alcohol.

Chemical Structure and Identification

This compound, a heptyl alcohol isomer, is a secondary alcohol characterized by a pentane (B18724) backbone with a hydroxyl group at the third carbon and two methyl groups at the second carbon. This substitution pattern results in significant steric hindrance around the hydroxyl group, influencing its reactivity and physical properties.

Systematic Name: 2,2-dimethylpentan-3-ol[1] Chemical Formula: C₇H₁₆O[2][3] CAS Registry Number: 3970-62-5[2][3] Molecular Weight: 116.20 g/mol [1][4]

The structure of this compound is illustrated in the following diagram:

Caption: Chemical structure of this compound.

Chemical Bonding and Molecular Geometry

The molecular structure of this compound is defined by single covalent bonds between its carbon, hydrogen, and oxygen atoms. The carbon atoms in the pentane chain are sp³ hybridized, leading to a tetrahedral geometry around each carbon atom. The C-C-C bond angles are expected to be close to the ideal tetrahedral angle of 109.5°. However, steric repulsion between the bulky tert-butyl group and the ethyl group may cause slight distortions in these angles. The C-O-H bond angle in the hydroxyl group is also based on a tetrahedral electron geometry around the oxygen atom but is typically smaller than 109.5° due to the presence of two lone pairs of electrons on the oxygen atom.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | [2][3] |

| Molecular Weight | 116.20 g/mol | [1][4] |

| CAS Number | 3970-62-5 | [2][3] |

| Boiling Point | 132 °C | [4] |

| Density | 0.825 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.423 | [4] |

| Appearance | Colorless liquid | [6] |

| Solubility in Water | 8200 mg/L at 25 °C |

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

| Spectroscopic Data | Key Features | Source |

| ¹H NMR | Data available, specific shifts not detailed in search results. | [7] |

| ¹³C NMR | Data available, specific shifts not detailed in search results. | |

| Infrared (IR) Spectroscopy | A strong, broad absorption band characteristic of an O-H stretch is expected around 3300-3500 cm⁻¹. C-H stretching absorptions are expected around 2850-3000 cm⁻¹, and a C-O stretching absorption around 1050-1150 cm⁻¹. | [2] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available, which can be used to determine the fragmentation pattern and confirm the molecular weight. | [8] |

Synthesis and Experimental Protocols

A common and effective method for the synthesis of secondary alcohols like this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate aldehyde.

Proposed Synthesis of this compound via Grignard Reaction

A plausible synthetic route involves the reaction of ethylmagnesium bromide with pivalaldehyde (2,2-dimethylpropanal).

Caption: Proposed Grignard synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard Grignard reaction procedures. Researchers should adapt and optimize this protocol based on laboratory conditions and safety guidelines.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Pivalaldehyde (2,2-dimethylpropanal)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

-

Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of pivalaldehyde in anhydrous diethyl ether dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by distillation to yield pure this compound.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Activity and Drug Development Potential

Currently, there is limited information available in the scientific literature regarding the specific biological activities of pure this compound and its potential applications in drug development.

One study identified this compound as a volatile organic compound produced by the octocoral-associated bacterium Pseudoalteromonas sp. GA327. The volatile compounds from this bacterium exhibited antibacterial activity against human pathogenic, antibiotic-resistant bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa.[9] However, the specific contribution of this compound to this activity was not elucidated.

Further research is required to determine the cytotoxic, antimicrobial, or other pharmacological effects of this compound. Standard in vitro assays, such as those measuring cell viability (e.g., MTT assay) and antimicrobial susceptibility (e.g., minimum inhibitory concentration determination), would be necessary to evaluate its potential as a therapeutic agent.[10][11][12][13]

Signaling Pathways

There is no direct evidence in the reviewed literature linking this compound to the modulation of specific signaling pathways. Given its structural similarity to other short-chain alcohols, it is conceivable that it could interact with cell membranes and potentially influence the function of membrane-bound proteins, such as receptors and ion channels. Ethanol (B145695), for example, is known to affect various signaling pathways, including those involving protein kinase A and C.[14][15][16] However, any such effects of this compound would need to be experimentally verified.

Conclusion

This compound is a sterically hindered secondary alcohol with well-defined physicochemical properties. While its synthesis can be readily achieved through established methods like the Grignard reaction, its biological activity and potential role in drug development remain largely unexplored. The information presented in this guide provides a solid foundation for future research into the chemical and biological properties of this intriguing molecule. Further investigation is warranted to explore its potential pharmacological applications and to understand its interactions with biological systems at a molecular level.

References

- 1. This compound | C7H16O | CID 19871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]

- 3. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]

- 4. This compound 97 3970-62-5 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, 3970-62-5 [thegoodscentscompany.com]

- 7. 2-Methyl-3-pentanol(565-67-3) MS spectrum [chemicalbook.com]

- 8. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial activities of ethanol and butanol fractions of white rose petal extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 14. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ethanol effects on cell signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Signal transduction mechanisms involved in the antiproliferative effects of ethanol in glial cells. | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of 2,2-Dimethyl-3-pentanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethyl-3-pentanol (CAS No. 3970-62-5), a key chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.19 | d | 3.0 | H-3 (CH-OH) |

| 1.55 | m | H-4 (CH₂) | |

| 0.91 | s | C(CH₃)₃ | |

| 0.88 | t | 7.0 | CH₂CH₃ |

Note: The hydroxyl proton (OH) signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 80.5 | C-3 (CH-OH) |

| 34.8 | C-2 (C (CH₃)₃) |

| 25.9 | C-2 (C H₃)₃ |

| 23.9 | C-4 (CH₂) |

| 10.4 | C-5 (CH₃) |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Assignment |

| 3400 (broad) | O-H stretch |

| 2960-2870 | C-H stretch (alkane) |

| 1470 | C-H bend (CH₂) |

| 1370 | C-H bend (t-butyl) |

| 1080 | C-O stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 116 | < 1 | [M]⁺ (Molecular Ion) |

| 101 | 15 | [M - CH₃]⁺ |

| 87 | 100 | [M - C₂H₅]⁺ (α-cleavage) |

| 59 | 80 | [C₄H₁₁]⁺ (t-butyl cation) or [CH(OH)CH₂CH₃]⁺ |

| 57 | 95 | [C₄H₉]⁺ |

| 41 | 60 | [C₃H₅]⁺ |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) was prepared in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a high-resolution NMR spectrometer. For ¹H NMR, the spectral width was set to encompass all proton signals, and the data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum was obtained to simplify the signals to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound was placed directly onto the ATR crystal. The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired on a mass spectrometer using electron ionization (EI). The sample was introduced into the ion source, where it was vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments were separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagram illustrates the relationship between the spectroscopic methods and the structural information they provide for this compound.

This document serves as a foundational reference for the spectroscopic properties of this compound. For further inquiries or specific applications, please refer to the cited literature or contact our technical support team.

Synthesis of 2,2-Dimethyl-3-pentanol via Grignard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,2-dimethyl-3-pentanol, a secondary alcohol, utilizing the robust and versatile Grignard reaction. This document details the underlying chemical principles, offers two primary synthetic pathways, and presents a generalized experimental protocol based on established methodologies for Grignard reactions. All quantitative data for the target compound is summarized for clarity, and key processes are visualized using workflow and reaction mechanism diagrams.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, such as that in an aldehyde or ketone.[1][2] The synthesis of this compound, a sterically hindered secondary alcohol, provides a practical example of this reaction's utility. This guide will explore the synthesis of this target molecule through the reaction of a Grignard reagent with an appropriate aldehyde.

Reaction Scheme and Mechanism

The synthesis of this compound can be achieved through two principal retrosynthetic pathways, both involving the nucleophilic attack of a Grignard reagent on an aldehyde.

Pathway A: Reaction of ethylmagnesium bromide with 2,2-dimethylpropanal (pivalaldehyde). Pathway B: Reaction of tert-butylmagnesium chloride with propanal.

The general mechanism proceeds in two key stages:

-

Nucleophilic Addition: The highly polar carbon-magnesium bond of the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral magnesium alkoxide intermediate.[3]

-

Acidic Workup: The intermediate alkoxide is then protonated in a subsequent step, typically by the addition of a dilute acid, to yield the final alcohol product, this compound.[3]

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via the reaction of ethylmagnesium bromide with pivalaldehyde (Pathway A). This protocol is based on standard procedures for Grignard reactions and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

2,2-Dimethylpropanal (Pivalaldehyde)

-

Anhydrous diethyl ether

-

Hydrochloric acid (10% aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Iodine crystal (for initiation)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

Part 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer. All glassware must be rigorously dried in an oven prior to use to prevent quenching of the Grignard reagent.

-

Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine.

-

Reagent Addition: In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether. Add a small amount of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Reaction: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.

Part 2: Reaction with Pivalaldehyde

-

Aldehyde Addition: Cool the Grignard reagent solution in an ice bath. Prepare a solution of pivalaldehyde in anhydrous diethyl ether and add it to the dropping funnel. Add the pivalaldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 20°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.

Part 3: Workup and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under atmospheric pressure.

Quantitative Data

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol [4] |

| Appearance | Liquid |

| Boiling Point | 132 °C (lit.) |

| Density | 0.825 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.423 (lit.) |

| CAS Number | 3970-62-5[5][6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| IR Spectrum | A broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol is a key feature.[5][6] |

| Mass Spectrum (EI) | The mass spectrum will show a molecular ion peak (M+) at m/z 116, although it may be weak. Characteristic fragmentation patterns for secondary alcohols will be observed.[4][5] |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the ethyl and tert-butyl groups, as well as a signal for the proton on the carbon bearing the hydroxyl group and the hydroxyl proton itself. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for all seven carbon atoms in the molecule. |

Safety Considerations

-

Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.

-

Alkyl halides and aldehydes are toxic and volatile. Handle them in a well-ventilated fume hood.

-

The quenching of the Grignard reaction is exothermic and can cause the low-boiling ether solvent to splash. Perform this step slowly and with adequate cooling.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Conclusion

The Grignard reaction provides an effective and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the exclusion of water, high yields of the desired secondary alcohol can be achieved. The choice between the two primary synthetic pathways will depend on the availability and cost of the starting aldehyde and alkyl halide. The characterization of the final product can be readily accomplished using standard spectroscopic techniques. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis of this and structurally related molecules.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Solved EXPERIMENTAL PROCEDURE The Grignard synthesis that | Chegg.com [chegg.com]

- 4. This compound | C7H16O | CID 19871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]

- 6. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]

A Technical Guide to 2,2-Dimethyl-3-pentanol for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of 2,2-Dimethyl-3-pentanol, including its chemical identifiers, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Identification

The standardized nomenclature and registry number for this compound are essential for unambiguous identification in research and regulatory documentation.

Synonyms for this compound include this compound and 3-Pentanol, 2,2-dimethyl-.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. These data are critical for experimental design, safety assessments, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O | [1][2][3][4] |

| Molecular Weight | 116.20 g/mol | [3] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 132 - 135 °C | [4] |

| Melting Point | -5 °C | [4] |

| Density | 0.825 g/mL at 25 °C | |

| Refractive Index | n20/D 1.423 - 1.425 | [4] |

| Water Solubility | 8.13 g/L at 25 °C | [4] |

| Flash Point | 99 - 101 °F (37.2 - 38.3 °C) | [4][5] |

| LogP | 1.80340 | [4] |

| EC Number | 223-592-4 | [4] |

Spectroscopic data, including IR and mass spectra, are available through resources like the NIST Chemistry WebBook.[3][6]

Experimental Protocols

Detailed methodologies for the synthesis and a characteristic reaction of this compound are provided below. These protocols are based on standard organic chemistry principles relevant to this class of secondary alcohols.

This compound can be synthesized effectively through the reaction of a Grignard reagent with an appropriate aldehyde. This protocol outlines the synthesis using ethylmagnesium bromide and pivalaldehyde (2,2-dimethylpropanal).

Objective: To synthesize this compound from pivalaldehyde and ethylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Pivalaldehyde (2,2-dimethylpropanal)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small volume of anhydrous diethyl ether.

-

Add a solution of ethyl bromide in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction. Once initiated, continue the addition at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture until most of the magnesium has been consumed, yielding a solution of ethylmagnesium bromide.

-

Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath.

-

Add a solution of pivalaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard solution. Control the addition rate to maintain a manageable reaction temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Workup and Purification: Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the ether layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Tertiary and some secondary alcohols can be converted to their corresponding alkyl chlorides using the Lucas reagent (concentrated HCl and ZnCl₂). This protocol is adapted from a similar procedure for a related alcohol and demonstrates a typical SN1 reaction pathway.

Objective: To synthesize 3-Chloro-2,2-dimethylpentane from this compound.

Materials:

-

This compound

-

Lucas Reagent (anhydrous ZnCl₂ dissolved in concentrated HCl)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Place this compound into a round-bottom flask.

-

Add an excess of the Lucas reagent to the flask while swirling. An immediate cloudiness or separation indicates the reaction is proceeding.

-

Attach a reflux condenser and gently heat the mixture for 30-60 minutes to ensure the reaction goes to completion.

-

Workup and Isolation: Allow the reaction mixture to cool to room temperature. Transfer it to a separatory funnel.

-

Wash the mixture with water to remove excess acid and zinc salts.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, venting the separatory funnel frequently to release CO₂ gas.

-

Wash again with water and then with brine.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Purification: Decant or filter the dried liquid. The product, 3-Chloro-2,2-dimethylpentane, can be purified by simple distillation, collecting the fraction at its known boiling point.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the Grignard synthesis of this compound.

References

Solubility of 2,2-Dimethyl-3-pentanol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dimethyl-3-pentanol, a seven-carbon tertiary alcohol. Due to its molecular structure, comprising a hydroxyl group and a branched alkyl chain, its solubility behavior is of significant interest in various chemical and pharmaceutical applications. This document summarizes the available quantitative solubility data, discusses its expected solubility in a range of organic solvents based on physicochemical principles, and provides detailed experimental protocols for determining its solubility.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The solubility of an alcohol is influenced by the interplay between its polar hydroxyl (-OH) group, which can participate in hydrogen bonding, and its non-polar hydrocarbon chain.

This compound (C7H16O) possesses a polar hydroxyl group, making it capable of hydrogen bonding. However, it also has a significant non-polar, branched alkyl structure. This dual nature dictates its solubility across different solvent classes.

Quantitative Solubility Data

Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, its solubility in water has been documented.

| Solvent | Chemical Formula | Temperature (°C) | Solubility (g/L) |

| Water | H₂O | 25 | 8.13[1] |

Expected Solubility in Organic Solvents

Based on its molecular structure, the following trends in solubility for this compound can be anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): this compound is expected to be highly soluble, likely miscible, in short-chain alcohols. The hydroxyl groups of both the solute and the solvent can readily form hydrogen bonds, and the non-polar alkyl chain of this compound can interact favorably with the alkyl chains of the solvent molecules.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): Good solubility is also expected in polar aprotic solvents. While these solvents cannot donate hydrogen bonds, their polarity allows for dipole-dipole interactions with the hydroxyl group of this compound.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The solubility in non-polar solvents is anticipated to be lower than in polar solvents. The bulky, non-polar alkyl portion of this compound will facilitate some interaction with non-polar solvents through London dispersion forces. However, the energetic cost of breaking the hydrogen bonds between the alcohol molecules without the formation of new, strong solute-solvent interactions will limit its solubility. The branched structure of the alkyl chain in this compound may slightly increase its solubility in non-polar solvents compared to its linear isomer, n-heptanol, due to a decrease in the surface area of the non-polar region.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific organic solvents, direct experimental measurement is recommended. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.

Shake-Flask Method

This method involves equilibrating a surplus of the solute with the solvent at a constant temperature and then measuring the concentration of the dissolved solute in the saturated solution.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (high purity)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer if a suitable chromophore is present or can be derivatized).

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Place the sealed vial in a thermostatically controlled shaker and agitate it for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to allow the undissolved solute to settle. To ensure complete removal of undissolved solid, the saturated solution should be centrifuged at a high speed.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. To remove any remaining micro-particles, the sample should be filtered through a syringe filter.

-

Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental determination of solubility for this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Factors Influencing Solubility of this compound.

References

An In-depth Technical Guide to the Chirality and Stereoisomers of 2,2-Dimethyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical aspects of 2,2-Dimethyl-3-pentanol. The content herein is intended to serve as a foundational resource for professionals engaged in chemical research, synthesis, and drug development, offering insights into the molecule's structural isomers, enantiomeric properties, and the methodologies for their separation and characterization.

Introduction to the Stereochemistry of this compound

This compound is a chiral secondary alcohol with the chemical formula C₇H₁₆O.[1][2][3] Its chirality arises from the presence of a single stereocenter at the third carbon atom (C3). This carbon is bonded to four distinct substituents: a hydroxyl group (-OH), a hydrogen atom (-H), an ethyl group (-CH₂CH₃), and a tert-butyl group (-C(CH₃)₃).

The presence of this chiral center gives rise to two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-2,2-Dimethyl-3-pentanol and (S)-2,2-Dimethyl-3-pentanol, based on the Cahn-Ingold-Prelog priority rules. While enantiomers share the same physical properties such as boiling point, melting point, and density in an achiral environment, they exhibit different optical activities, rotating plane-polarized light in equal but opposite directions.[4][5][6] Their interactions with other chiral molecules, such as biological receptors, can also differ significantly, a critical consideration in drug development.

Stereoisomers of this compound

The two enantiomers of this compound are the only stereoisomers of this molecule. A 50:50 mixture of the (R) and (S) enantiomers is known as a racemic mixture or racemate, which is optically inactive.

Quantitative Data

Table 1: Hypothetical Physicochemical and Chromatographic Data for this compound Enantiomers

| Property | (R)-2,2-Dimethyl-3-pentanol | (S)-2,2-Dimethyl-3-pentanol | Racemic this compound |

| Molecular Formula | C₇H₁₆O | C₇H₁₆O | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol | 116.20 g/mol | 116.20 g/mol |

| Boiling Point | ~132 °C | ~132 °C | ~132 °C |

| Density | ~0.825 g/mL | ~0.825 g/mL | ~0.825 g/mL |

| Specific Rotation [α]D20 | e.g., -X° (hypothetical) | e.g., +X° (hypothetical) | 0° |

| Chiral GC Retention Time * | e.g., 10.2 min (hypothetical) | e.g., 10.8 min (hypothetical) | 10.2 min, 10.8 min |

*Note: Retention times are illustrative and would depend on the specific chiral stationary phase and chromatographic conditions used.

Experimental Protocols

The separation of the enantiomers of this compound can be achieved through several methods. The following are generalized protocols that can be adapted and optimized for this specific compound.

Chiral Resolution via Diastereomeric Salt Formation

This classical method involves the reaction of the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization.

Protocol:

-

Derivatization: React racemic this compound with an enantiomerically pure chiral acid (e.g., (R)-(-)-Mandelic acid or (1S)-(+)-Camphor-10-sulfonic acid) in an appropriate solvent (e.g., toluene (B28343) or ethyl acetate) to form diastereomeric esters.

-

Separation: Induce crystallization of one of the diastereomers by slowly cooling the solution or by adding a less polar solvent. The difference in solubility between the two diastereomers allows for the selective crystallization of one.

-

Isolation: Isolate the crystallized diastereomer by filtration.

-

Hydrolysis: Hydrolyze the separated diastereomer (e.g., using aqueous sodium hydroxide) to cleave the ester bond, yielding the enantiomerically enriched this compound and the chiral resolving agent.

-

Purification: Purify the enantiomerically enriched alcohol by extraction and distillation.

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral gas chromatography or chiral high-performance liquid chromatography.

Enantioselective Separation by Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers.

4.2.1. Chiral Gas Chromatography (GC)

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based stationary phase such as CYCLOSIL-B).

Illustrative GC Method Parameters:

| Parameter | Value |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min |

| Split Ratio | 50:1 |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 5°C/min to 150°C, hold for 5 min |

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a volatile solvent such as dichloromethane (B109758) or hexane.

4.2.2. Chiral High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA or a Pirkle-type column).

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Mobile Phase | Hexane/Isopropanol (e.g., 98:2 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm (if derivatized) or Refractive Index Detector |

Sample Preparation:

-

Dissolve the sample in the mobile phase. Derivatization with a UV-active group may be necessary for sensitive detection.

Asymmetric Synthesis

Asymmetric synthesis aims to selectively create one enantiomer over the other. For this compound, this could be achieved through the asymmetric reduction of the corresponding ketone, 2,2-Dimethyl-3-pentanone.

Conceptual Approach:

The use of a chiral reducing agent or a catalyst can favor the formation of one enantiomer. For example, the use of a chiral borane (B79455) reagent (e.g., Alpine Borane®) or catalytic asymmetric hydrogenation using a chiral metal complex (e.g., a Ru-BINAP catalyst) could be explored.

Conclusion

The chirality of this compound is a key feature that dictates its stereochemical properties and potential biological activity. While specific quantitative data for its enantiomers are not widely reported, established methodologies for chiral resolution and analysis can be effectively applied. For researchers in drug development and organic synthesis, a thorough understanding and control of the stereochemistry of this and similar chiral building blocks are paramount for the successful design and creation of novel, effective, and safe chemical entities. The protocols and conceptual frameworks provided in this guide offer a starting point for the practical separation, characterization, and synthesis of the enantiomers of this compound.

References

- 1. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]

- 2. This compound | C7H16O | CID 19871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]

- 4. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 5. homework.study.com [homework.study.com]

- 6. homework.study.com [homework.study.com]

An In-depth Technical Guide to (R)- and (S)-2,2-Dimethyl-3-pentanol for Researchers and Drug Development Professionals

Introduction: 2,2-Dimethyl-3-pentanol (CAS No: 3970-62-5) is a chiral secondary alcohol with the molecular formula C₇H₁₆O.[1][2][3] The presence of a stereocenter at the third carbon atom gives rise to two enantiomers: (R)-2,2-Dimethyl-3-pentanol and (S)-2,2-Dimethyl-3-pentanol. While enantiomers share identical physical and chemical properties in an achiral environment, their interaction with chiral biological systems can differ significantly.[4][5] This distinction is of paramount importance in the fields of pharmacology and drug development, where the stereochemistry of a molecule can profoundly influence its efficacy, metabolism, and potential toxicity.[5][6][7] This technical guide provides a comprehensive overview of the properties, synthesis, and potential biological relevance of the individual enantiomers of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

Enantiomers possess identical physical properties such as boiling point, melting point, density, and refractive index. The primary distinguishing characteristic between enantiomers is their interaction with plane-polarized light, known as optical activity. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude.[8][9]

Table 1: Physicochemical Properties of this compound (Racemic Mixture)

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆O | [1][2][3] |

| Molecular Weight | 116.20 g/mol | |

| CAS Number | 3970-62-5 | [1][2][3] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 132 °C | |

| Density | 0.825 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.423 | |

| Flash Point | 38 °C (closed cup) |

Spectroscopic Data:

Spectroscopic data for the racemic mixture of this compound is available through various databases. Infrared (IR) and Mass Spectrometry (MS) data can be found in the NIST WebBook.[1][10] The IR spectrum would exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group. The mass spectrum would show a molecular ion peak and fragmentation patterns consistent with the structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the chemical environment of the protons and carbon atoms in the molecule.

Experimental Protocols: Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is a critical aspect of modern organic chemistry and drug development. While specific, detailed protocols for the enantioselective synthesis of (R)- and (S)-2,2-Dimethyl-3-pentanol were not found in the reviewed literature, general methodologies for the asymmetric synthesis of chiral alcohols are well-established. These methods often involve the use of chiral catalysts or reagents to control the stereochemical outcome of a reaction.

General Approach for Enantioselective Reduction:

A common strategy for synthesizing chiral secondary alcohols is the enantioselective reduction of the corresponding prochiral ketone, in this case, 2,2-dimethyl-3-pentanone.

Workflow for Enantioselective Ketone Reduction:

References

- 1. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]

- 2. This compound | C7H16O | CID 19871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. Stereochemistry in Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 3-Pentanol, 2,2-dimethyl- [webbook.nist.gov]

Commercial Availability and Technical Guide for 2,2-Dimethyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethyl-3-pentanol, including its commercial availability, physicochemical properties, potential biological activity, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, catering primarily to research and development applications. While some major suppliers have discontinued (B1498344) this product, it can still be sourced from specialized chemical providers.

Table 1: Commercial Suppliers of this compound

| Supplier | Availability | Notes |

| Amerigo Scientific | In Stock | Specialist distributor for life sciences.[1] |

| Santa Cruz Biotechnology (SCBT) | In Stock | Offered as a biochemical for proteomics research.[2] |

| P&S Chemicals | Available upon request | Quotation-based supply.[3] |

| Thermo Scientific | Available | Sold under the legacy Alfa Aesar brand.[4][5] |

| Sigma-Aldrich | Discontinued | Historical data and safety information are still available.[6] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is compiled from various supplier and chemical database resources.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 3970-62-5 | [2][3][6] |

| Molecular Formula | C₇H₁₆O | [2][3] |

| Molecular Weight | 116.20 g/mol | [2][6] |

| Appearance | Clear, colorless liquid | [6] |

| Purity | ≥97% | [4][5][6] |

| Density | 0.825 g/mL at 25 °C | [6] |

| Boiling Point | 132 °C | [6] |

| Refractive Index | n20/D 1.423 | [6] |

| Flash Point | 38 °C (100.4 °F) - closed cup | [2] |

| Water Solubility | 8.13 g/L at 25 °C | [7] |

| InChI Key | HMSVXZJWPVIVIV-UHFFFAOYSA-N | [6] |

Potential Biological Activity: Antibacterial Properties

Recent research has identified this compound as a secondary metabolite in the hexane (B92381) fraction of the medicinal plant Berberis asiatica. This plant has demonstrated significant antioxidant and antibacterial properties, suggesting that this compound may contribute to these biological activities. The study highlighted the extract's effectiveness against Staphylococcus aureus and Klebsiella pneumoniae.[8]

The potential antibacterial mechanism of action for small alcohols and other secondary metabolites often involves the disruption of bacterial cell membranes and interference with essential cellular processes.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a plausible method for the synthesis of this compound based on the Grignard reaction, a common method for forming carbon-carbon bonds and synthesizing alcohols.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

2,2-Dimethylpropanal (pivalaldehyde)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve ethyl bromide in anhydrous diethyl ether and add it dropwise to the magnesium suspension. The reaction should initiate spontaneously, evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be applied. Maintain a steady reflux by controlling the rate of addition.

-

After the addition is complete, continue to stir the reaction mixture at room temperature until most of the magnesium has been consumed.

-

Reaction with Aldehyde: Cool the Grignard reagent in an ice bath. Dissolve 2,2-dimethylpropanal in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Workup and Isolation: Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by distillation to obtain this compound.

-

Characterization: Confirm the identity and purity of the product using gas chromatography (GC), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Test bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

-

0.5 McFarland turbidity standard

-

Positive control antibiotic (e.g., Gentamicin)

-

Incubator (37°C)

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in MHB in the wells of a 96-well plate to achieve a range of final concentrations.

-

Preparation of Bacterial Inoculum: Grow a pure culture of the test bacterium in a suitable broth to the logarithmic phase. Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted test compound. Include a positive control (bacteria with a standard antibiotic) and a negative/growth control (bacteria with no compound).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity.

Safety and Handling

This compound is a flammable liquid and vapor. It may cause skin, eye, and respiratory irritation.[2][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crsubscription.com [crsubscription.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Potential of Naturally Occurring Bioactive Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. ebook.ranf.com [ebook.ranf.com]

- 7. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Secondary Plant Metabolites: Mechanisms of Antibacterial Action and Perspectives of Application in Pharmacology | Budanova | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

Health and Safety Profile of 2,2-Dimethyl-3-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 2,2-Dimethyl-3-pentanol. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment or Safety Data Sheet (SDS). Always consult the primary SDS and relevant regulatory documentation before handling this chemical.

Executive Summary

This compound is a flammable liquid classified as an irritant for the skin, eyes, and respiratory system.[1] While specific quantitative toxicological data for this compound is limited in publicly available literature, information from structurally related aliphatic alcohols suggests that it should be handled with appropriate personal protective equipment and engineering controls to minimize exposure. This guide summarizes the known physical and chemical properties, hazard classifications, and general safety precautions for this compound. It also provides an overview of the metabolism of related branched-chain alcohols and the general effects of aliphatic alcohols on cellular signaling pathways to offer a broader toxicological context.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for implementing appropriate storage and handling procedures.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 132 - 134 °C | [2] |

| Flash Point | 38 °C (100.4 °F) - closed cup | |

| Density | 0.825 g/mL at 25 °C | |

| Water Solubility | 8200 mg/L @ 25 °C (experimental) | [3] |

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and irritant properties.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Data sourced from PubChem CID 19871 and Sigma-Aldrich SDS.[1]

Toxicological Information

General Toxicity of Aliphatic Alcohols

Studies on other aliphatic alcohols indicate that their toxicity can be influenced by the number of carbon atoms, with greater toxicity observed with a higher carbon count. The primary mechanism of action for simple aliphatic alcohols is believed to be a nonspecific disruption of cell membranes.[5][6][7] High doses of tertiary alcohols like tert-butanol (B103910) can produce ataxia and hypoactivity.[8]

Genotoxicity and Carcinogenicity

There is no specific information available in the searched literature regarding the genotoxicity or carcinogenicity of this compound. For the related compound 2,4-Dimethyl-3-pentanol, it is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[4] Studies on compounds containing a 2-ethylhexyl moiety suggest a potential for hepatocarcinogenicity in rodents.[9]

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the public domain. However, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are typically followed for the testing of chemicals. These guidelines provide a framework for assessing various endpoints such as acute toxicity, irritation, and genotoxicity.[10][11][12][13][14]

Example of a Generic Acute Oral Toxicity Study Protocol (Based on OECD Guideline 423)

This is a generalized procedure and has not been specifically applied to this compound in the available literature.

Caption: Generalized workflow for an acute oral toxicity study based on OECD Guideline 423.

Metabolism and Signaling Pathways

Metabolism of Branched-Chain Alcohols

Specific metabolic pathways for this compound have not been elucidated in the available literature. However, the metabolism of branched-chain alcohols generally occurs in the liver. Tertiary alcohols, such as tert-butanol, are largely metabolized by oxidation.[8] The metabolism of branched-chain amino acids can lead to the formation of branched-chain alcohols.[15] The Ehrlich pathway is a key route for the formation of higher alcohols from amino acids by yeast.[16]

Caption: Generalized metabolic pathway for the formation of branched-chain alcohols from amino acids.

Signaling Pathways Affected by Aliphatic Alcohols

The precise effects of this compound on cellular signaling are unknown. In general, aliphatic alcohols can exert effects on various signaling pathways, often through their interaction with cell membranes.[6][7] Ethanol, a well-studied aliphatic alcohol, is known to modulate several receptor tyrosine kinases and intracellular kinases.[17] In the liver, alcohol can trigger inflammatory signaling pathways, in part through the activation of Toll-like receptor 4 (TLR4) signaling in macrophages.[18]

Caption: Simplified diagram of alcohol-induced inflammatory signaling in the liver via TLR4.

Handling and Safety Precautions

Based on the GHS classification, the following handling and safety precautions are recommended.

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge. |

Engineering Controls

-

Work in a well-ventilated laboratory, preferably in a chemical fume hood.

-

Use explosion-proof electrical/ventilating/lighting equipment.

-

Ground and bond containers when transferring material to prevent static discharge.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Get medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Get medical attention. |

First aid measures are general recommendations from various SDS for aliphatic alcohols.

Caption: First aid procedures for exposure to this compound.

Conclusion

This compound is a flammable liquid that poses an irritation hazard to the skin, eyes, and respiratory system. While specific, in-depth toxicological data is lacking, the available information necessitates careful handling using appropriate personal protective equipment and engineering controls. The provided information on related compounds and general mechanisms of alcohol toxicity and metabolism serves as a preliminary guide for risk assessment. Further toxicological studies are required to fully characterize the health and safety profile of this compound.

References

- 1. This compound | C7H16O | CID 19871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.fi [fishersci.fi]

- 3. This compound, 3970-62-5 [thegoodscentscompany.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. researchgate.net [researchgate.net]

- 6. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aliphatic alcohols: Significance and symbolism [wisdomlib.org]

- 8. Tertiary-Butanol: a toxicological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative chronic toxicities and carcinogenic potentials of 2-ethylhexyl-containing compounds in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. food.ec.europa.eu [food.ec.europa.eu]

- 15. Branched-chain amino acid catabolism of Thermoanaerobacter pseudoethanolicus reveals potential route to branched-chain alcohol formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Signaling pathways mediating alcohol effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Signalling pathways in alcohol-induced liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Historical context of the discovery of 2,2-Dimethyl-3-pentanol

A deep dive into the historical context, synthesis, and foundational data of a key tertiary alcohol.

Introduction

2,2-Dimethyl-3-pentanol, a tertiary heptyl alcohol, represents a class of organic compounds that garnered significant interest in the early 20th century as chemists explored the intricacies of carbon-carbon bond formation and the behavior of highly branched molecules. Its discovery and synthesis are intrinsically linked to the development of organometallic chemistry, particularly the groundbreaking work on Grignard reagents. This technical guide explores the historical context surrounding the first synthesis of this compound, details the experimental protocols of the era, and presents its fundamental physicochemical properties in a structured format for researchers, scientists, and drug development professionals.

Historical Context: The Dawn of Grignard Reagents and the Quest for Complex Alcohols

The scientific landscape of the early 1900s was revolutionized by the discovery of organomagnesium halides by Victor Grignard in 1900. This new class of reagents provided an exceptionally versatile method for forming carbon-carbon bonds, opening the door to the synthesis of a vast array of organic compounds, including complex alcohols. Chemists of this era were keenly interested in preparing and characterizing alcohols with varying degrees of substitution to understand the influence of steric hindrance on their reactivity and physical properties.

The synthesis of tertiary alcohols, such as this compound, was a direct consequence of this new synthetic power. Early investigations into the reactions of Grignard reagents with ketones and esters paved the way for the systematic creation of these highly branched structures. While a definitive, single "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis was an early demonstration of the utility of the Grignard reaction. Work by Victor Grignard himself, along with contemporaries like Maurice Nicloux, on the synthesis of various mono- and polyhydric alcohols laid the foundational groundwork. The compound, also known by its historical name "ethyl tert-butyl carbinol," was likely first prepared and characterized in the early 1900s as part of broader investigations into the scope of the Grignard reaction.

Frank C. Whitmore, a prominent American chemist in the 1920s and 1930s, conducted extensive research on highly branched aliphatic compounds and the phenomenon of molecular rearrangements. His work on the synthesis and reactions of tertiary alcohols further solidified the understanding of the chemical behavior of compounds like this compound and contributed significantly to the theoretical framework of organic chemistry, including the concept of carbocations.

Experimental Protocols: The Grignard Synthesis of this compound

The primary and most historically significant method for the synthesis of this compound is the Grignard reaction. The following protocol is a representation of the likely procedure used in the early 20th century, based on the established methodologies of the time.

Objective: To synthesize this compound (ethyl tert-butyl carbinol) via the reaction of a Grignard reagent with a suitable ketone.

Reaction Scheme:

Materials:

-

Magnesium turnings

-